![molecular formula C23H24N4O6S B2372958 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923374-00-9](/img/structure/B2372958.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazole ring, a piperidine ring, and a tosyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 1,3,4-oxadiazole ring would likely contribute to the rigidity of the molecule, while the piperidine ring and the tosyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups could potentially allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of several polar functional groups could potentially make this compound soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Cancer Potential: The compound’s unique structure suggests potential anti-cancer properties. Recent studies have indicated that it can serve as a platform for developing anti-cancer agents targeting IKKα/β. These kinases play crucial roles in cell survival, inflammation, and cancer progression. By modulating their activity, this compound may contribute to novel cancer therapies.
Biomedical Applications
Protection Against Oxidative Stress: Research has revealed that this compound, specifically referred to as THPA, effectively suppresses hydrogen peroxide-induced apoptosis. Additionally, it attenuates activated caspase signaling. Furthermore, THPA restores the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in human dental pulp cells (hDPCs) exposed to oxidative stress. This finding suggests its potential use in protecting cells from oxidative damage.
Organic Synthesis and Chemical Biology
Versatile Building Block: The compound’s oxadiazole and piperidine moieties make it a versatile building block for designing novel molecules. Researchers have explored its derivatives in various contexts, including anti-inflammatory agents, antimicrobial compounds, and enzyme inhibitors . Its scaffold provides opportunities for creating structurally diverse analogs with tailored properties.
Materials Science
Luminescent Properties: Interestingly, related compounds with fused polycyclic aryl fragments exhibit blue-emissive properties . While this specific compound’s luminescent behavior requires further investigation, its structural features hint at potential applications in optoelectronic materials or sensors.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-2-5-18(6-3-15)34(29,30)27-10-8-16(9-11-27)21(28)24-23-26-25-22(33-23)17-4-7-19-20(14-17)32-13-12-31-19/h2-7,14,16H,8-13H2,1H3,(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDGZUUHIEEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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